4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique molecular structure. It contains 75 atoms, including 44 hydrogen atoms, 28 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom
Vorbereitungsmethoden
The synthesis of 4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile involves several steps. The synthetic route typically includes the reaction of benzene derivatives with octyldodecyl alcohol under specific conditions to form the desired product. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in the study of cellular processes and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile can be compared with other similar compounds, such as:
- 4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarboxylic acid
- 4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarboxamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications
Eigenschaften
CAS-Nummer |
870088-16-7 |
---|---|
Molekularformel |
C28H44N2O |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
4-(2-octyldodecoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H44N2O/c1-3-5-7-9-11-12-14-16-18-25(17-15-13-10-8-6-4-2)24-31-28-20-19-26(22-29)27(21-28)23-30/h19-21,25H,3-18,24H2,1-2H3 |
InChI-Schlüssel |
IOLOFYDVBRWMLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)COC1=CC(=C(C=C1)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.